4-Aminoisobenzofuran-1,3-dione
Overview
Description
4-Aminoisobenzofuran-1,3-dione is a chemical compound that can be synthesized through various methods. While the provided papers do not directly describe the synthesis or properties of 4-Aminoisobenzofuran-1,3-dione, they do provide insights into related compounds and their synthesis methods, which can be informative for understanding the chemical behavior and synthesis possibilities of 4-Aminoisobenzofuran-1,3-dione.
Synthesis Analysis
The first paper describes a novel method for synthesizing 4-acetoxy-2-amino-3-arylbenzofurans from 1-aryl-2-nitroethylenes and cyclohexane-1,3-diones . This method involves a one-pot multistep reaction that includes 13 elementary reactions, indicating a complex synthesis pathway that could potentially be adapted for the synthesis of 4-Aminoisobenzofuran-1,3-dione.
Molecular Structure Analysis
Although the papers do not directly analyze the molecular structure of 4-Aminoisobenzofuran-1,3-dione, the synthesis of related compounds such as 4-acetoxy-2-amino-3-arylbenzofurans suggests that the molecular structure of 4-Aminoisobenzofuran-1,3-dione would likely involve a benzofuran core with an amino group at the 4-position and a dione functionality at the 1,3-positions .
Chemical Reactions Analysis
The second paper discusses the reactivity of aminobenzoic acids in multicomponent reactions, leading to various products depending on the reaction conditions . This indicates that 4-Aminoisobenzofuran-1,3-dione could also exhibit diverse reactivity in multicomponent reactions, potentially leading to a wide range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Aminoisobenzofuran-1,3-dione are not directly discussed in the provided papers. However, the synthesis of related compounds and their reactivity patterns can provide indirect information about the potential properties of 4-Aminoisobenzofuran-1,3-dione. For instance, the presence of both amino and dione functionalities would likely influence its solubility, acidity, and reactivity in various chemical environments .
Relevant Case Studies
The papers provided do not include case studies related to 4-Aminoisobenzofuran-1,3-dione. However, the synthesis methods and reactions described for related compounds could serve as a basis for designing case studies to explore the synthesis and reactivity of 4-Aminoisobenzofuran-1,3-dione in future research .
Scientific Research Applications
Synthesis Techniques :
- A novel method for synthesizing 4-acetoxy-2-amino-3-arylbenzofurans using a one-pot multistep process involving cyclohexane-1,3-diones has been developed (Ishikawa et al., 2005).
- Isoindoline-1,3-dione derivatives were synthesized from isobenzofuran-1,3-dione and assessed for their bioactivity, including molecular docking, cytotoxicity, and antioxidant activity (Kumar et al., 2019).
- Palladium-catalyzed one-step synthesis of isoindole-1,3-diones by carbonylative cyclization of o-halobenzoates and primary amines was explored, highlighting a useful approach for heterocycle synthesis (Worlikar & Larock, 2008).
Pharmacological Applications and Bioactivity :
- Investigation into the structure-activity relationship and mechanism of action of antitubercular compounds related to isobenzofuran-1,3-dione, with one compound demonstrating significant activity against Mycobacterium tuberculosis (Samala et al., 2014).
- Synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules derived from isobenzofuran-1,3-dione and their evaluation for anticancer activity, highlighting potential pharmaceutical applications (Kumar et al., 2015).
Chemical and Environmental Applications :
- Chemical fixation of CO2 to 2-aminobenzonitriles leading to quinazoline-2,4(1H,3H)-diones, an environmentally friendly synthesis method, was explored, indicating potential for green chemistry applications (Vessally et al., 2017).
- Efficient synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles without any catalyst in water, emphasizing a green and sustainable approach (Ma et al., 2013).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
properties
IUPAC Name |
4-amino-2-benzofuran-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNFPCOVVBRXOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80323168 | |
Record name | 3-aminophthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80323168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminoisobenzofuran-1,3-dione | |
CAS RN |
17395-99-2 | |
Record name | 17395-99-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403250 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-aminophthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80323168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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